Misonidazole glucuronide

Beschreibung

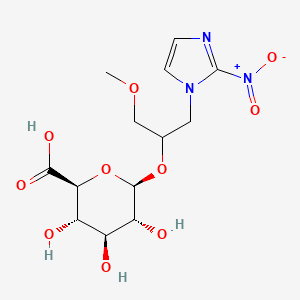

Structure

3D Structure

Eigenschaften

CAS-Nummer |

86589-32-4 |

|---|---|

Molekularformel |

C13H19N3O10 |

Molekulargewicht |

377.3 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-methoxy-3-(2-nitroimidazol-1-yl)propan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C13H19N3O10/c1-24-5-6(4-15-3-2-14-13(15)16(22)23)25-12-9(19)7(17)8(18)10(26-12)11(20)21/h2-3,6-10,12,17-19H,4-5H2,1H3,(H,20,21)/t6?,7-,8-,9+,10-,12+/m0/s1 |

InChI-Schlüssel |

AGTMQQNYEJNPKI-GEBOREBZSA-N |

SMILES |

COCC(CN1C=CN=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O |

Isomerische SMILES |

COCC(CN1C=CN=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Kanonische SMILES |

COCC(CN1C=CN=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O |

Synonyme |

misonidazole glucuronide misonidazole-beta-glucuronide |

Herkunft des Produkts |

United States |

Metabolism and Biotransformation Pathways of Misonidazole Glucuronide

Enzymatic Formation of Misonidazole (B1676599) Glucuronide

The formation of Misonidazole glucuronide is an enzyme-catalyzed reaction occurring primarily in the liver. This conjugation reaction is a crucial step in the detoxification and elimination of the parent drug under normal oxygen conditions.

The conjugation of glucuronic acid to misonidazole is catalyzed by the Uridine (B1682114) Diphosphate Glucuronyltransferase (UGT) superfamily of enzymes. eur.nlcriver.comnih.gov These enzymes are responsible for the glucuronidation of a vast number of drugs, environmental toxins, and endogenous compounds. eur.nlresearchgate.net The UGT1 and UGT2 families are almost exclusively responsible for drug glucuronidation. criver.com While specific UGT isoforms such as UGT1A1, UGT1A4, and UGT2B7 are known to be involved in the metabolism of many drugs, including other imidazole-containing compounds, the specific isoforms responsible for the formation of this compound have not been fully characterized in the available scientific literature. eur.nlnih.gov Identifying the specific UGT enzymes is crucial as genetic variations (polymorphisms) in UGT genes can lead to inter-individual differences in drug metabolism and response. nih.gov

Glucuronidation is a Phase II metabolic process that takes place within the membrane of the endoplasmic reticulum, in a cellular fraction known as microsomes. criver.comconicet.gov.ar The mechanism involves the transfer of a glucuronic acid moiety from the high-energy co-substrate, uridine diphosphate-glucuronic acid (UDPGA), to the misonidazole molecule. criver.comresearchgate.net This reaction, catalyzed by UGTs, results in the formation of a more polar, water-soluble this compound conjugate. criver.comnih.gov This increased hydrophilicity is essential for the subsequent elimination of the metabolite from the body, primarily through bile or urine. criver.comnih.gov The process is dependent on the availability of the UDPGA co-substrate and the enzymatic activity within the liver microsomes. conicet.gov.arresearchgate.net

Uridine Diphosphate Glucuronyltransferase (UGT) Isoform Involvement

Influence of Microenvironmental Factors on Glucuronidation

The metabolic pathway of misonidazole is not static and can be significantly altered by factors in the cellular microenvironment. Oxygen availability is the most critical determinant, causing a profound shift in whether misonidazole is conjugated to a glucuronide or undergoes reductive activation.

Under hypoxic (low oxygen) conditions, the formation of this compound is substantially reduced. A key study utilizing an isolated perfused rat liver model demonstrated this metabolic shift. Under aerobic conditions, Misonidazole beta-glucuronide was identified as the major metabolite. In contrast, when the liver was perfused under anaerobic conditions to simulate hypoxia, Misonidazole beta-glucuronide became a minor metabolite. This research highlights a qualitative change in misonidazole metabolism directly influenced by the absence of oxygen.

Table 1: Effect of Oxygen on Misonidazole Metabolism in Isolated Perfused Rat Liver

| Condition | This compound Formation | Primary Metabolic Pathway |

| Aerobic | Major Metabolite | Glucuronidation |

| Anaerobic (Hypoxic) | Minor Metabolite | Reductive Metabolism |

This table summarizes findings on the metabolic shift of misonidazole under different oxygen conditions in a rat liver model.

Oxygen tension is the pivotal factor that governs the metabolic fate of misonidazole. In well-oxygenated (normoxic) tissues, the primary route of metabolism is Phase II conjugation, leading to the formation of this compound. nih.gov However, as oxygen tension decreases, a metabolic switch occurs. Under hypoxic conditions, the reductive metabolism of the nitro group on the imidazole (B134444) ring becomes the dominant pathway. nih.govnih.gov This reduction leads to the formation of reactive intermediates that can covalently bind to cellular macromolecules, a process that is strongly inhibited by air. nih.gov Therefore, low oxygen tension actively shifts the biotransformation of misonidazole away from glucuronide conjugation and towards reductive activation.

Impact of Hypoxia on this compound Formation in In Vitro and Animal Models

Deglucuronidation and Related Enzymatic Activities

The biotransformation of misonidazole is not a one-way street. Once formed and excreted, this compound can be converted back to its parent form through a process known as deglucuronidation. This reaction is primarily carried out by enzymes produced by the gut microbiota. nih.govnih.gov

Beta-Glucuronidase Activity in this compound Hydrolysis

Glucuronidation is a primary phase II metabolic reaction that conjugates glucuronic acid to various substances, including drugs, to increase their water solubility and facilitate their excretion. ijpcbs.comwikipedia.org This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and is a crucial detoxification pathway. ijpcbs.com The resulting glucuronide metabolites, such as this compound, are typically less active and more readily eliminated from the body. nih.goveur.nl

However, the activity of β-glucuronidase can reverse this process through hydrolysis, cleaving the glucuronic acid from the metabolite and releasing the parent compound. nih.gov This deconjugation can lead to the reactivation of the drug and its potential for reabsorption, a process known as enterohepatic recirculation. nih.govucc.ie

The hydrolysis of glucuronide metabolites is a key function of β-glucuronidase enzymes. These enzymes are found in various organisms and tissues and play a significant role in the metabolism of both endogenous and exogenous compounds. nih.govfrontiersin.org The efficiency of this hydrolysis can be influenced by the source of the β-glucuronidase and the specific substrate. For instance, studies comparing β-glucuronidases from different sources, such as E. coli, limpets, and snails, have shown varying efficiencies in hydrolyzing different drug glucuronides. Recombinant β-glucuronidases have also been shown to be effective in the hydrolysis of a wide array of glucuronide metabolites. mdpi.com

In the context of misonidazole, studies have shown that this compound is a major metabolite, particularly under aerobic conditions. nih.gov However, its formation is significantly reduced under anaerobic conditions. nih.gov The presence of β-glucuronidase activity in tissues can lead to the hydrolysis of this compound, releasing active misonidazole.

Cellular and Tissue Distribution of Beta-Glucuronidase in Animal Models

Beta-glucuronidase is widely distributed throughout various tissues in animal models, with significant activity observed in the liver, spleen, kidneys, and brain. pnas.orgjci.orgresearchgate.net The liver is a primary site of drug metabolism, including glucuronidation, and also contains β-glucuronidase, which can act on the formed glucuronides. nih.govbiologists.com

Studies in mice have demonstrated the tissue distribution of β-glucuronidase and the effects of its activity. For example, in chimeric mice, intercellular transfer of β-glucuronidase has been observed in the liver. biologists.com Research on mucopolysaccharidosis (MPS) VII mice, which have a deficiency in β-glucuronidase, has provided valuable insights into the enzyme's distribution and function. pnas.orgjci.org Enzyme replacement therapy in these mice has shown that administered β-glucuronidase is taken up by various tissues, including the liver, spleen, and kidney, leading to a reduction in lysosomal storage. jci.org

The gut microbiota is another significant source of β-glucuronidase activity. nih.govucc.ie Bacteria in the gastrointestinal tract, particularly in the cecum and colon, produce β-glucuronidases that can hydrolyze biliary-excreted glucuronide metabolites. nih.govfrontiersin.org This bacterial enzymatic activity can influence the systemic exposure to drugs by facilitating their reabsorption. nih.gov In rats, the cecum content has been shown to be responsible for the majority of total gut microbial β-glucuronidase activity. frontiersin.org

The following table summarizes the observed distribution and relative activity of β-glucuronidase in various tissues of animal models based on several research findings.

| Tissue/Organ | Animal Model | Key Findings |

| Liver | Mice, Rats | High levels of β-glucuronidase activity. pnas.orgjci.orgresearchgate.netbiologists.com Site of both glucuronidation and deglucuronidation. nih.gov |

| Spleen | Mice | Significant β-glucuronidase activity. pnas.orgjci.orgresearchgate.net |

| Kidney | Mice | Notable β-glucuronidase activity. pnas.orgjci.orgcancer.gov |

| Brain | Mice | β-glucuronidase activity present, with implications for CNS drug metabolism. pnas.orgresearchgate.net |

| Gut/Intestines | Rats | High β-glucuronidase activity from gut microbiota, especially in the cecum. nih.govfrontiersin.org |

Modulation of Beta-Glucuronidase Activity by Experimental Compounds

The activity of β-glucuronidase can be influenced by various compounds, leading to either inhibition or enhancement of its enzymatic function. The search for potent and specific inhibitors of β-glucuronidase is an active area of research due to the enzyme's role in various pathological conditions and its impact on drug metabolism. nih.govresearchgate.net

Several classes of compounds have been investigated for their β-glucuronidase inhibitory potential. These include natural products and synthetic molecules. For example, D-saccharic acid 1,4-lactone is a known inhibitor of β-glucuronidase. researchgate.net Plant-derived constituents, such as those found in citrus and cruciferous foods, may also act as inhibitors. nih.gov

Experimental studies have identified numerous compounds with β-glucuronidase inhibitory activity. For instance, certain 2-aminopyrimidine (B69317) derivatives have demonstrated significant inhibition of both E. coli and human isoforms of the enzyme. researchgate.net Chalcones and their derivatives have also been explored as potential inhibitors. nih.gov

Conversely, some substances can increase β-glucuronidase activity. For example, the drug spironolactone (B1682167) has been associated with increased β-glucuronidase activity. nih.gov

The table below provides examples of experimental compounds that have been shown to modulate β-glucuronidase activity.

| Compound Class | Specific Example(s) | Effect on β-Glucuronidase Activity |

| Lactones | D-saccharic acid 1,4-lactone | Inhibition researchgate.net |

| 2-Aminopyrimidine Derivatives | Various synthetic derivatives | Inhibition researchgate.net |

| Chalcones | Chalcone-benzamide tethers | Inhibition nih.gov |

| Plant Constituents | D-glucaric acid | Inhibition nih.gov |

| Drugs | Spironolactone | Induction nih.gov |

The modulation of β-glucuronidase activity has significant therapeutic implications. Inhibition of this enzyme can prevent the reactivation of toxic metabolites or enhance the clearance of drugs, while controlled activation could potentially be harnessed for targeted drug delivery systems. nih.gov

Analytical Methodologies for Misonidazole Glucuronide Research

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are central to the separation and analysis of misonidazole (B1676599) and its metabolites from complex biological samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of misonidazole and its metabolites, including misonidazole glucuronide. nih.govnih.gov Reverse-phase HPLC methods have been successfully employed to separate these compounds from biological fluids like plasma and urine. nih.govnih.gov An HPLC method was developed to quantify unchanged misonidazole and its nitroimidazole metabolites. nih.gov

In a study investigating the metabolism of misonidazole in isolated perfused rat livers, reverse-phase HPLC was used to analyze metabolites in bile. nih.gov This analysis revealed that under aerobic conditions, this compound was the major metabolite detected. nih.gov The versatility of HPLC allows for its application in various research contexts, from pharmacokinetic studies to investigations of metabolic pathways. nih.govnih.govnih.gov The use of HPLC has been documented for the determination of misonidazole and its metabolites in both plasma and urine, highlighting its importance in clinical and preclinical research. nih.gov Furthermore, HPLC has been instrumental in studying the metabolic fate of misonidazole in different biological systems, including animal models and patients undergoing radiotherapy. nih.govnih.gov

Coupled Mass Spectrometry (MS/MS) Approaches

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and selective quantification of drug metabolites, including glucuronides. kurabiotech.com This is due to the high sensitivity and specificity of the method. kurabiotech.com Triple quadrupole LC-MS/MS instruments, in particular, enable the direct measurement of glucuronides without the need for prior deconjugation, offering significant advantages in terms of speed, accuracy, and precision. researchgate.nettypeset.io

The direct analysis of glucuronide metabolites by LC-MS/MS eliminates the risk of incomplete enzymatic hydrolysis, which can lead to inaccurate results. lcms.cz Imaging mass spectrometry (IMS) has also been utilized to reveal the distribution of drug metabolites. nih.govnih.govplos.org For instance, IMS was used to study the accumulation of another 2-nitroimidazole (B3424786) derivative, fluoromisonidazole, and its metabolites in tumors, identifying a glutathione (B108866) conjugate as a key metabolite in hypoxic regions. nih.govnih.gov This highlights the power of MS-based techniques in elucidating the detailed mechanisms of drug metabolism and distribution. nih.govnih.gov

While direct quantification using authentic standards is the preferred approach, semi-quantitative methods can be employed when standards are unavailable. researchgate.net This involves using the response factor of the parent drug to quantify the glucuronide metabolite. researchgate.net The continuous advancements in mass spectrometer technology promise even more streamlined method development and robust performance for the analysis of glucuronide metabolites in complex biological matrices. researchgate.nettypeset.io

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound, aiming to isolate the analyte from complex biological matrices and minimize interference. Due to the hydrophilic nature of glucuronides, their separation from biological fluids can be challenging. researchgate.net

A variety of sample preparation techniques can be employed, including:

Liquid-Liquid Extraction (LLE) : A common method for separating compounds based on their differential solubility in two immiscible liquid phases. chromatographyonline.com

Solid-Phase Extraction (SPE) : A technique that uses a solid sorbent to isolate analytes from a liquid sample. Mixed-mode SPE cartridges have been shown to be effective in cleaning up urine samples for drug analysis. chromatographyonline.com

Protein Precipitation : A simple method to remove proteins from biological samples, often using organic solvents like acetonitrile. typeset.io

Direct Injection : In some cases, diluted samples can be directly injected into the analytical system, particularly with robust techniques like LC-MS/MS. tiaft.org

For the analysis of glucuronide metabolites, a common strategy involves enzymatic hydrolysis using β-glucuronidase to cleave the glucuronic acid moiety, allowing for the quantification of the parent aglycone. kurabiotech.comchromatographyonline.comscielo.brscielo.br However, the efficiency of this hydrolysis can vary and may be incomplete, potentially leading to inaccuracies. kurabiotech.comresearchgate.net Therefore, direct measurement of the intact glucuronide is often preferred when possible. researchgate.netlcms.cz

Derivatization, the chemical modification of an analyte to enhance its analytical properties, is another strategy that can be employed. While not always necessary for LC-MS/MS analysis, it can be useful for other detection methods or to improve chromatographic behavior.

Radiolabeling Techniques for Metabolic Tracking (e.g., 14C-Misonidazole Derived Glucuronide)

Radiolabeling is a powerful tool for tracing the metabolic fate of drugs like misonidazole. By incorporating a radioactive isotope, such as Carbon-14 (¹⁴C), into the misonidazole molecule, researchers can track its distribution, metabolism, and excretion with high sensitivity.

Studies utilizing ¹⁴C-misonidazole have provided valuable insights into its metabolic pathways. nih.govaacrjournals.orgnih.gov Whole-body autoradiography in mice and rats administered with 2-[¹⁴C]misonidazole has shown the highest uptake of radioactivity in the liver and kidneys, which are key organs for metabolism and excretion. nih.gov The accumulation of ¹⁴C in the liver is indicative of the metabolic processing of the drug, while its concentration in the renal medulla points to the excretion of misonidazole and its metabolites. nih.gov

The binding of [¹⁴C]misonidazole to macromolecules in hypoxic cells has also been extensively studied, providing a method to identify and quantify hypoxic cells in tumors. aacrjournals.orgnih.gov The rate of this binding is dependent on the concentration of both misonidazole and oxygen. nih.gov

In addition to ¹⁴C, other radioisotopes like Tritium (³H) and Fluorine-18 (¹⁸F) have been used to label misonidazole and its analogs, such as fluoromisonidazole, for metabolic and imaging studies. nih.govcancer.gov These radiolabeling techniques, in conjunction with analytical methods like HPLC and autoradiography, are indispensable for a comprehensive understanding of the in vivo behavior of misonidazole and the formation of its glucuronide metabolite. nih.govnih.gov

Method Validation for Preclinical Matrices

The validation of bioanalytical methods is a crucial step to ensure the reliability and reproducibility of data from preclinical studies. europa.eubioanalysis-zone.com This process demonstrates that a particular analytical method is suitable for its intended purpose, which in this context is the quantitative determination of this compound in biological matrices like blood, plasma, or urine. europa.eu

Key parameters that are assessed during method validation include: europa.eumdpi.com

Specificity and Selectivity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eumdpi.com

Accuracy : The closeness of the measured value to the true value. europa.eumdpi.com

Precision : The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. europa.eumdpi.com

Calibration Curve and Range : The relationship between the instrument response and the known concentration of the analyte. europa.eumdpi.com

Recovery : The efficiency of the extraction process. europa.eu

Stability : The stability of the analyte in the biological matrix under different storage and processing conditions. europa.eu

Matrix Effect : The influence of matrix components on the ionization of the analyte in LC-MS/MS-based methods. europa.eu

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for the validation of bioanalytical methods. europa.eubioanalysis-zone.com Adherence to these guidelines is essential for ensuring the quality and integrity of data submitted for regulatory review. europa.eubioanalysis-zone.com The validation process should be thoroughly documented and should address the specific characteristics of the analyte, the biological matrix, and the analytical technique being used. europa.eu

Preclinical Pharmacokinetics and Disposition of Misonidazole Glucuronide

Absorption and Distribution in Animal Models

The formation of Misonidazole (B1676599) glucuronide, a primary metabolite of Misonidazole, significantly alters its pharmacokinetic properties, particularly its absorption and distribution patterns in preclinical animal studies.

Tissue Distribution and Uptake Profiles

Following the administration of Misonidazole in animal models, its glucuronide metabolite demonstrates a distinct pattern of tissue distribution. Studies have consistently shown that the concentrations of Misonidazole glucuronide in most tissues are considerably lower than those of the parent compound, Misonidazole. Research in mice with transplanted tumors has revealed that levels of the glucuronide in both brain and tumor tissues are significantly lower than Misonidazole concentrations.

This disparity in tissue penetration is a critical finding. For instance, in studies involving mice bearing KHT sarcomas, the concentration of this compound within the tumor was markedly lower than that of Misonidazole itself. This suggests that the glucuronide metabolite has a limited capacity to penetrate solid tumor masses. The highest concentrations of the metabolite are typically found in the organs responsible for its formation and excretion, namely the liver and kidneys.

Table 1: Comparative Tissue Distribution of Misonidazole vs. This compound in Mice This interactive table summarizes generalized findings on the relative tissue concentrations.

| Tissue | Relative Concentration of Misonidazole | Relative Concentration of this compound |

|---|---|---|

| Brain | Moderate | Low |

| Tumor | Moderate | Low |

| Liver | High | High |

| Kidney | High | High |

| Plasma | High | High |

Influence of Glucuronidation on Membrane Permeability

The process of glucuronidation is the key determinant of the altered distribution profile of this compound. This metabolic process involves the covalent attachment of a glucuronic acid molecule to the parent drug. The addition of this highly polar, ionizable group dramatically increases the water solubility (hydrophilicity) of the resulting conjugate, this compound, while reducing its lipid solubility (lipophilicity).

This fundamental change in physicochemical properties has a profound impact on its ability to traverse biological membranes. Cell membranes, being lipid bilayers, are less permeable to highly polar, water-soluble molecules. Consequently, this compound exhibits a significantly reduced ability to passively diffuse across these membranes compared to the more lipophilic parent drug, Misonidazole. This decreased membrane permeability is the primary reason for its limited penetration into tissues like the brain (across the blood-brain barrier) and solid tumors, and it accounts for the lower tissue-to-plasma concentration ratios observed for the metabolite.

Elimination Pathways in Animal Systems

The elimination of this compound from the body is a rapid and efficient process, primarily handled by dedicated excretory organs.

Renal Excretion Mechanisms

The principal pathway for the elimination of this compound in animal models is renal excretion. After its formation, predominantly in the liver, the highly water-soluble glucuronide is released into the bloodstream and transported to the kidneys. Here, it is effectively filtered from the blood and excreted into the urine. Studies in rats have confirmed that a substantial fraction of an administered dose of Misonidazole is ultimately eliminated in the urine in the form of its glucuronide conjugate. The efficient and rapid clearance of this compound from plasma is largely attributable to this renal excretion mechanism.

Biliary and Fecal Excretion Contributions

While renal excretion is the dominant route, biliary and subsequent fecal excretion also play a role in the disposition of this compound. The polar nature and relatively high molecular weight of the glucuronide conjugate facilitate its transport from the liver into the bile by specific transporter proteins. From the bile, it enters the intestinal tract.

Once in the intestine, this compound can be eliminated directly in the feces. Alternatively, it can be subject to the action of β-glucuronidases, enzymes produced by the gut microbiota, which can cleave the glucuronic acid moiety, regenerating the parent drug, Misonidazole. This regenerated Misonidazole can then be reabsorbed into the circulation, a process known as enterohepatic circulation. The relative importance of biliary excretion can vary among different animal species.

Comparative Pharmacokinetics Across Preclinical Species

Pharmacokinetic studies of Misonidazole and its glucuronide have been conducted in several preclinical species, including mice, rats, and dogs, revealing notable inter-species variations.

The rate and extent of Misonidazole glucuronidation can differ significantly among species, leading to variations in the plasma concentration-time profiles of both the parent drug and its metabolite. These differences are often linked to species-specific expression and activity levels of the UDP-glucuronosyltransferase (UGT) enzyme superfamily, which catalyzes the glucuronidation reaction. Furthermore, differences in renal and biliary clearance capacities among species also contribute to the observed pharmacokinetic variability. For example, the plasma half-life of Misonidazole tends to be longer in dogs compared to rodents, which influences the exposure profile of the this compound metabolite.

Table 2: Generalized Comparative Pharmacokinetic Parameters in Preclinical Species This interactive table provides a summary of key pharmacokinetic differences.

| Species | Typical Plasma Half-life of Misonidazole | Primary Elimination Route for this compound |

|---|---|---|

| Mouse | Short (~1-2 hours) | Renal |

| Rat | Intermediate (~3-5 hours) | Renal |

| Dog | Long (~8-12 hours) | Renal |

Species-Specific Differences in this compound Disposition

The disposition of misonidazole and its metabolites, including this compound, exhibits notable differences across various animal species. These variations are often attributable to interspecies differences in the expression and activity of UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for glucuronidation. mdpi.com

Glucuronidation is a major metabolic pathway for many drugs, and its activity in the intestine and liver can significantly influence a drug's pharmacokinetics. nih.gov Studies comparing intestinal glucuronidation across species such as humans, rats, dogs, and monkeys have revealed that while there can be a correlation, caution is necessary when extrapolating data from laboratory animals to humans. nih.gov For instance, the intrinsic clearance of UGT substrates in intestinal microsomes tends to be lower in humans compared to laboratory animals. nih.gov

The following table illustrates a hypothetical comparison based on known species differences in glucuronidation for other compounds, which could be analogous to this compound.

Table 1: Illustrative Species Differences in Glucuronidation Parameters

| Species | Relative Intestinal UGT Activity | Potential Impact on this compound Formation |

|---|---|---|

| Human | Lower | Slower formation rate compared to some preclinical species |

| Rat | High | Rapid and extensive formation |

| Dog | Moderate to High | Significant formation, potentially higher than humans |

This table is illustrative and based on general findings of species differences in glucuronidation, not on specific experimental data for this compound.

Translational Considerations for Animal Models in Pharmacokinetic Modeling

The species-specific differences in the disposition of this compound have significant implications for the use of animal models in pharmacokinetic (PK) modeling and for translating preclinical findings to human clinical scenarios. The goal of preclinical PK studies is to use animal data to predict human pharmacokinetics, but this translation is fraught with challenges. nih.govugd.edu.mk

The selection of an appropriate animal model is critical and should be based on similarities in metabolic pathways between the animal species and humans. eupati.eu For compounds like misonidazole that undergo extensive glucuronidation, an ideal animal model would exhibit a similar UGT enzyme profile and glucuronidation capacity to humans. However, as noted, significant differences often exist. mdpi.comnih.gov

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a tool that can help bridge the gap between preclinical and clinical data. ugd.edu.mknih.gov By developing mechanistic models that account for species-specific physiological and biochemical parameters, it may be possible to more accurately predict the human pharmacokinetics of misonidazole and its glucuronide metabolite from animal data. mdpi.com These models can incorporate in vitro metabolism data from human and animal tissues to inform the scaling of clearance and metabolic pathways. nih.gov

Key considerations for the translational modeling of this compound include:

In Vitro-In Vivo Correlation (IVIVC): Establishing a strong IVIVC for misonidazole glucuronidation in both preclinical species and humans is essential. This involves comparing the rate of glucuronide formation in liver and intestinal microsomes to the observed in vivo clearance of misonidazole to its glucuronide.

Allometric Scaling: This method uses physiological and metabolic parameters from multiple animal species to predict human PK parameters. However, for metabolites like this compound, simple allometric scaling may not be accurate due to the high variability in UGT enzyme activity across species. mdpi.com

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are more complex but offer a more mechanistic approach. They can incorporate data on blood flow, tissue volumes, and enzyme kinetics from different species to simulate the absorption, distribution, metabolism, and excretion of both the parent drug and its metabolites. mdpi.com For misonidazole, a PBPK model would need to accurately capture the rate of its conversion to this compound in the liver and potentially the intestine.

The following table outlines some of the key translational challenges and potential modeling strategies for this compound.

| Enterohepatic Recirculation | The glucuronide can be excreted in the bile and then hydrolyzed back to the parent drug by gut bacteria, leading to reabsorption. nih.gov The extent of this process can be species-dependent. | Include a compartment for the gut lumen in a PBPK model with parameters for biliary excretion and bacterial de-conjugation. |

Ultimately, a robust translational strategy for misonidazole and its glucuronide metabolite requires an integrated approach that combines in vitro metabolism data from multiple species, including humans, with sophisticated PK modeling techniques to account for the observed interspecies variability. nih.govnih.gov

Table of Compound Names

| Compound Name |

|---|

| Misonidazole |

| This compound |

| Ezetimibe |

Mechanistic Studies and Molecular Interactions of Misonidazole Glucuronide

Interaction with Cellular Macromolecules in In Vitro Systems

The interaction of misonidazole (B1676599) with cellular macromolecules is a critical aspect of its biological activity, particularly its use as a marker for hypoxic tissues. This interaction is not a direct binding of the parent compound but is contingent upon its metabolic activation under hypoxic conditions. In the absence of oxygen, the nitro group of misonidazole undergoes a series of one-electron reductions, a process catalyzed by intracellular nitroreductase enzymes. cancer.gov This reduction leads to the formation of reactive intermediates, including the nitro radical anion and a two-electron reduction product, a nitrosoimidazole derivative. nih.govopenmedscience.com

These highly reactive species can covalently bind to cellular macromolecules. openmedscience.comnih.gov Research using radiolabeled misonidazole has demonstrated this binding in various in vitro systems. When [14C]misonidazole was chemically reduced, the resulting products showed binding to calf thymus DNA and bovine albumin, whereas the unreduced misonidazole did not bind. nih.gov In studies with Chinese hamster ovary (CHO) cells incubated with [14C]misonidazole under hypoxic conditions, radioactivity was detected in DNA, RNA, and protein fractions, confirming that the reduction products of misonidazole are responsible for forming adducts with these vital macromolecules. cancer.govnih.gov

Glucuronidation is a Phase II metabolic process that attaches a glucuronic acid moiety to the misonidazole molecule. This conjugation occurs on the hydroxyl group of the side chain, distant from the nitro group responsible for the reductive activation. rsc.org The primary role of glucuronidation is to increase the water solubility of xenobiotics, rendering them more easily excretable and generally less biologically active. rsc.orgabcam.com While direct studies on the binding of misonidazole glucuronide to macromolecules are not extensively detailed, the conjugation process is generally considered a detoxification step. It is the reductive activation of the nitroimidazole core that drives macromolecular binding; therefore, the bio-reactivity is an inherent feature of the aglycone (misonidazole) released after potential cleavage of the glucuronide, or of the conjugate itself if it can access the necessary reductive enzymes within the cell.

Enzymatic Basis of this compound Formation and Degradation

The metabolic fate of misonidazole involves both the formation of its glucuronide conjugate and the potential for its subsequent degradation back to the parent compound, processes governed by distinct enzyme families.

The formation of this compound is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of Phase II metabolizing enzymes. nih.gov These enzymes facilitate the conjugation of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate. abcam.comnih.gov For misonidazole, this results in an O-glucuronide.

Misonidazole belongs to the imidazole (B134444) class of compounds. Studies on other imidazole-containing molecules, particularly antifungal agents, have identified specific UGT isoforms responsible for their glucuronidation. UGT1A4 is recognized as the primary enzyme involved in the N-glucuronidation of many imidazole derivatives. nih.govresearchgate.net UGT1A3 has also been shown to contribute to the metabolism of imidazoles. nih.govresearchgate.net Given the structural similarities, it is highly probable that these isoforms, particularly those active in the liver where misonidazole is metabolized, are involved in the formation of this compound. cancer.gov

Kinetic studies of UGT enzymes with imidazole substrates reveal specific characteristics. For instance, in studies using human liver microsomes (HLM) and recombinant UGT enzymes, imidazoles generally exhibit lower Michaelis-Menten constant (Kₘ) values compared to triazole compounds, indicating a higher binding affinity for the enzyme. nih.govresearchgate.net

Table 1: Illustrative UGT1A4 Kinetic Parameters for Various Imidazole Substrates This table presents data for related imidazole compounds to illustrate typical enzyme kinetics, as specific data for misonidazole is not readily available in the literature.

| Substrate (Imidazole) | Kₘ (µM) in rUGT1A4 | Source |

|---|---|---|

| Clotrimazole | 14.8 | nih.gov |

| Miconazole | 32.7 | nih.gov |

| Ketoconazole | 41.6 | nih.gov |

Data sourced from studies on antifungal imidazole derivatives.

The degradation or cleavage of this compound back to its aglycone, misonidazole, is catalyzed by β-glucuronidase enzymes (βGLU). nih.gov This hydrolysis reaction is significant as it can reverse the detoxification process of glucuronidation, releasing the more biologically active parent compound. nih.gov β-glucuronidases are widely distributed in mammalian tissues, often within lysosomes, and are also notably active in gut microbiota. nih.govnih.gov

The catalytic mechanism of β-glucuronidase involves the hydrolysis of the β-D-glucuronide bond to release the aglycone and D-glucuronic acid. nih.gov The kinetics of this enzymatic reaction can be influenced by several factors, including the source of the enzyme (e.g., bacterial vs. mammalian), pH, temperature, and the specific structure of the glucuronide substrate. imcstips.combgb-analytik.com For example, kinetic studies on β-glucuronidase from different sources demonstrate varying efficiencies in hydrolyzing opioid glucuronides. imcstips.com The enzyme's action in the gut is of particular interest, as bacterial β-glucuronidases can cleave drug glucuronides that are excreted in the bile, leading to reabsorption of the active drug (enterohepatic circulation). nih.gov

Table 2: Illustrative Kinetic Parameters for Beta-Glucuronidase with Different Substrates This table presents kinetic data for β-glucuronidase with various substrates to demonstrate its enzymatic function, as specific data for this compound is not available.

| Enzyme Source | Substrate | Kₘ (mM) | k_cat_ (s⁻¹) | Source |

|---|---|---|---|---|

| E. coli β-glucuronidase | β-gal-detecting agent | ~25 (Comparable to β-gus) | Faster than β-gus | ismrm.org |

| E. coli β-glucuronidase | β-gus-detecting agent | Similar to β-gal agent | Slower than β-gal | ismrm.org |

| E. coli β-glucuronidase | Morphine-3-β-D-glucuronide | N/A (Hydrolysis %) | N/A (Hydrolysis %) | imcstips.com |

Data sourced from studies using various substrates to illustrate enzyme activity.

Characterization of UGT Enzyme Kinetics

Influence of Glucuronide Conjugation on Bioactivity and Cellular Response in Research Models

Glucuronide conjugation significantly alters the physicochemical properties of misonidazole, which in turn profoundly influences its bioactivity and cellular response. The primary function of misonidazole as a hypoxic cell radiosensitizer and cytotoxic agent is dependent on its ability to enter cells and undergo nitroreduction in a low-oxygen environment. nih.govnih.gov

The addition of the large, polar glucuronic acid moiety to misonidazole increases its molecular weight and water solubility. rsc.org This change generally hinders passive diffusion across cell membranes, potentially reducing its intracellular concentration compared to the parent compound. As a result, the formation of this compound is considered a detoxification and elimination pathway. cancer.govcancer.gov In humans, approximately 7% of a misonidazole dose is conjugated to the glucuronide and excreted, highlighting its role in the clearance of the drug. cancer.gov

In research models, the bioactivity of misonidazole has been linked to specific cellular responses under hypoxia, such as the inhibition of glycolysis and the depletion of non-protein thiols. nih.gov For example, incubation of Ehrlich ascites tumor cells with misonidazole under hypoxic conditions leads to a time-dependent inhibition of glycolysis. nih.gov It is expected that this compound would exhibit significantly attenuated or no such activity, as its enhanced polarity would limit its access to the intracellular enzymes responsible for both its reductive activation and its effects on metabolic pathways. The conjugation effectively "inactivates" the molecule, earmarking it for excretion rather than intracellular action.

Role in Redox Chemistry and Hypoxic Metabolism Pathways

The defining characteristic of misonidazole's mechanism of action is its role in redox chemistry, specifically within hypoxic metabolic pathways. This chemistry is centered on the 2-nitroimidazole (B3424786) group. nih.govopenmedscience.com In a low-oxygen environment, cellular nitroreductases, such as cytochrome P-450 reductase, catalyze the single-electron reduction of the nitro group to form a nitro radical anion. openmedscience.comamazonaws.com

This initial reduction is reversible. In the presence of sufficient oxygen (normoxia), the radical anion is rapidly re-oxidized back to the parent nitroimidazole, with the concurrent formation of a superoxide (B77818) radical. cancer.gov This futile cycle of reduction and re-oxidation prevents the net metabolism of misonidazole in healthy, well-oxygenated tissues. cancer.gov

Under hypoxic conditions, the low oxygen concentration allows the nitro radical anion to undergo further, irreversible reduction steps. openmedscience.com This process generates highly reactive species, such as the nitroso derivative, which can covalently bind to cellular components and deplete intracellular antioxidants like glutathione (B108866). cancer.govnih.gov This reductive activation and subsequent binding are what allow misonidazole to function as a marker for hypoxia. nih.gov

Research Applications and Model Systems Utilizing Misonidazole Glucuronide

Misonidazole (B1676599) Glucuronide as a Probe for Glucuronidation Capacity in Animal Tissues

Glucuronidation is a crucial phase II metabolic pathway that enhances the water solubility of xenobiotics, facilitating their excretion. The formation of misonidazole glucuronide is an indicator of the glucuronidation capacity of tissues, primarily the liver. Studies using animal models have demonstrated that misonidazole is metabolized to its glucuronide conjugate, and the extent of this conversion can reflect the activity of UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation. nih.govadmescope.com

Under aerobic conditions in isolated perfused rat livers, this compound is the principal metabolite detected, highlighting the liver's significant role in this metabolic process. nih.gov The rate of its formation can be used to assess the baseline glucuronidation capacity and how it might be altered by various factors. For instance, comparing the glucuronidation of different compounds across species or under different physiological conditions can provide valuable toxicological and pharmacological data. nih.gov

Assessment of Enzyme Activity Changes in Animal Models Using this compound as a Marker

The level of this compound can serve as a marker for changes in the activity of metabolizing enzymes, particularly UGTs. Pre-treatment of rats with certain enzyme inducers, such as phenobarbital, has been shown to alter the metabolic profile of misonidazole. nih.gov While this particular study focused on the O-demethylated metabolite, the principle extends to glucuronidation. An increase or decrease in the formation of this compound following exposure to a compound would suggest an induction or inhibition of UGT activity, respectively.

This application is critical in drug development and toxicology to understand potential drug-drug interactions. If a new drug candidate is found to alter the glucuronidation of misonidazole, it may indicate a risk of altering the metabolism and clearance of other drugs that are also eliminated via this pathway.

Development of In Vitro and Ex Vivo Metabolism Models

To study the metabolism of misonidazole and the formation of its glucuronide metabolite in a controlled environment, various in vitro and ex vivo models have been developed. These systems allow for the investigation of specific metabolic pathways without the complexities of a whole-animal model.

Isolated Organ Perfusion Systems (e.g., Rat Liver Perfusion)

The isolated perfused rat liver (IPRL) is a well-established ex vivo model for studying hepatic metabolism and clearance. nih.govadinstruments.com This system maintains the intact architecture of the liver, allowing for the study of drug uptake, metabolism, and excretion in a physiologically relevant manner. nih.govresearchgate.net

The IPRL has been instrumental in characterizing the metabolism of misonidazole. nih.govnih.gov Studies using this model have demonstrated that under aerobic conditions, misonidazole is readily converted to this compound, which is then excreted into the bile. nih.gov The clearance of misonidazole and the profile of its metabolites can be precisely measured, providing quantitative data on hepatic glucuronidation. nih.gov For example, in one study, the clearance of misonidazole was significantly different under anaerobic versus aerobic conditions, highlighting the influence of oxygen on its metabolism. nih.gov

The IPRL system can also be used to investigate the biliary excretion of glucuronide conjugates. For other compounds, like T-2 toxin and diacetoxyscirpenol, the IPRL model has shown that their glucuronide metabolites are the primary forms excreted in bile. nih.gov

Cell Culture Systems (e.g., Hepatic Microsomes, Hepatocytes, CHO Cells)

In vitro cell culture systems offer a more simplified and high-throughput approach to studying drug metabolism.

Hepatic Microsomes: These are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, including UGTs. nih.gov Incubating misonidazole with liver microsomes in the presence of the necessary cofactors allows for the direct measurement of glucuronide formation. admescope.com This system is particularly useful for identifying the specific UGT isoforms involved in the metabolism of a drug. However, predictions of in vivo hepatic drug glucuronidation from liver microsomal data can sometimes result in under-prediction. nih.gov

Hepatocytes: Isolated liver cells, or hepatocytes, provide a more complete metabolic system than microsomes as they contain both phase I and phase II enzymes, as well as the necessary cofactors and transporters. admescope.comnih.gov Studies with hepatocytes can provide a more accurate prediction of in vivo metabolic clearance for drugs primarily metabolized by glucuronidation. nih.gov

CHO Cells: Chinese Hamster Ovary (CHO) cells are another cell line used in metabolism studies. nih.govnih.gov While not of hepatic origin, they can be genetically engineered to express specific drug-metabolizing enzymes, allowing for the study of a single enzyme's contribution to a drug's metabolism. In the context of misonidazole, CHO cells have been used to study its metabolism under hypoxic conditions, where reductive metabolism leads to the formation of reactive intermediates that can conjugate with glutathione (B108866). nih.gov While these studies did not specifically focus on glucuronide formation, they demonstrate the utility of CHO cells in dissecting specific metabolic pathways.

Investigation of Hypoxia-Driven Metabolic Processes in Animal Tumor Models

Misonidazole is well-known for its use as a marker for hypoxic cells in tumors. nih.gov Under low oxygen conditions (hypoxia), misonidazole undergoes reductive metabolism, leading to the formation of reactive intermediates that bind to cellular macromolecules. nih.govnih.gov This selective trapping in hypoxic tissues allows for their identification and has been explored for imaging purposes. nih.gov

Exploration of Metabolite-Related Biological Processes in Non-Human Organ Systems

The study of this compound and other metabolites in non-human organ systems provides insights into organ-specific metabolism and potential off-target effects. The isolated perfused rat liver model, as discussed previously, is a prime example of an ex vivo organ system used to study the hepatic metabolism of misonidazole in detail. nih.govnih.gov

Furthermore, the excretion of misonidazole and its metabolites, including the glucuronide, has been characterized in animal models, with metabolites being found in urine and feces. snmjournals.org This information is vital for understanding the complete pharmacokinetic profile of the drug. The gut microbiome can also play a role in the metabolism of drugs and their metabolites. longdom.orgescholarship.orgnih.gov For example, bacterial β-glucuronidases in the gut can cleave glucuronide conjugates, releasing the parent drug or its metabolite, which can then be reabsorbed (enterohepatic circulation) or exert local effects. nih.govevotec.com While specific studies on the action of gut microbiota on this compound are not detailed in the provided results, it represents a relevant area of metabolite-related biological processes in a non-human organ system.

Q & A

Q. What analytical techniques are optimal for quantifying Misonidazole glucuronide in biological matrices?

this compound can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with enzymatic hydrolysis (e.g., β-glucuronidase) to improve detection sensitivity. Hydrolysis liberates the parent compound for reversed-phase retention, while direct quantification of intact glucuronides requires hydrophilic interaction liquid chromatography (HILIC) or polar-embedded columns to manage high polarity . Validate methods using spiked urine/plasma samples with recovery rates >90% and precision (CV <15%) .

Q. What metabolic pathways contribute to this compound formation and excretion?

Misonidazole undergoes hepatic glucuronidation via UDP-glucuronosyltransferases (UGTs), forming a stable β-glucuronide conjugate. Excretion is primarily urinary (~7–14% in humans/mice), with minor fecal excretion due to anaerobic bacterial reduction . Plasma half-lives (8–17.5 hours) necessitate longitudinal sampling in pharmacokinetic studies .

Q. How do researchers distinguish this compound from other metabolites in complex matrices?

Use high-resolution mass spectrometry (HRMS) to resolve glucuronide-specific fragmentation patterns (e.g., neutral loss of 176 Da for glucuronic acid). Chromatographic separation on ZIC®-HILIC columns improves retention of polar conjugates, while nuclear magnetic resonance (NMR) confirms structural assignments via glucuronide H2/H5 signal ratios .

Advanced Research Questions

Q. How can Bayesian analysis improve metabolic flux quantification of this compound in vivo?

Apply Markov Chain Monte Carlo (MCMC) simulations to model posterior probability distributions for glucuronidation rates. For example, Bayesian analysis of 2H NMR data (H5/H2 ratios) quantifies glycogenolysis vs. gluconeogenesis contributions to hepatic glucose production, a framework adaptable to glucuronide flux studies . Validate models with 50 independent Markov chains and 2500 MCMC samples to ensure statistical robustness .

Q. What experimental designs address interspecies variability in Misonidazole glucuronidation?

- In vitro microsomal assays : Compare human vs. murine liver microsomes to quantify UGT isoform-specific activity (e.g., UGT1A1/1A7 for SN-38 glucuronidation) .

- In vivo models : Adjust dosing intervals in rodents to account for faster glucuronide clearance (e.g., 14% conjugation in mice vs. 7% in humans) and collect urine/feces over 24–48 hours .

Q. How can researchers resolve contradictory data on this compound stability under varying oxygen tensions?

- Anaerobic fecal metabolism : Use fecal slurry incubations under nitrogen to replicate bacterial reduction of Misonidazole, contrasting with aerobic hepatic glucuronidation .

- Controlled oxygen in vitro systems : Apply hypoxia chambers to hepatocyte cultures, measuring glucuronide formation via LC-MS/MS and correlating with UGT expression (e.g., qPCR/Western blot) .

Q. What statistical approaches are critical for analyzing glucuronide-related pharmacokinetic variability?

Use one-way ANOVA to compare metabolite levels across treatment groups, with post-hoc tests (e.g., Tukey) for pairwise comparisons. For longitudinal data, mixed-effects models account for inter-individual variability in urinary excretion rates . Ensure power analysis (α = 0.05, β = 0.2) to determine cohort sizes in human/animal studies .

Methodological Considerations for Data Contradictions

Q. How to validate conflicting reports on glucuronide hydrolysis efficiency in LC-MS vs. GC workflows?

- LC-MS : Directly quantify intact glucuronides using HILIC columns and HRMS, avoiding hydrolysis artifacts .

- GC-MS : Optimize β-glucuronidase incubation (pH 5.0–6.0, 37°C, 16 hours) and validate hydrolysis efficiency (>95%) via spiked recovery experiments .

Q. What protocols mitigate matrix effects in glucuronide quantification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.